(2E)-2-(3-bromobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and thiosemicarbazides, which undergo condensation reactions to form the thiazolotriazine core. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactions in reactors, followed by purification processes like recrystallization or chromatography to obtain the pure product. The specific conditions and methods can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolotriazine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar biological activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolotriazine core can bind to these targets, modulating their activity and leading to the observed biological effects. The specific pathways involved depend on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.
Benzaldehyde Derivatives: Compounds derived from benzaldehyde with various functional groups.
Thiosemicarbazide Derivatives: Compounds containing the thiosemicarbazide moiety.
Uniqueness
The uniqueness of “(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H14BrN3O2S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
(2E)-2-[(3-bromophenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H14BrN3O2S/c1-12-5-7-13(8-6-12)10-16-18(25)22-20-24(23-16)19(26)17(27-20)11-14-3-2-4-15(21)9-14/h2-9,11H,10H2,1H3/b17-11+ |
InChI Key |
MSUVFKYFCDADSM-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O |
Origin of Product |
United States |
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